

# Reproducibility of MSC-4106 Experiments: A Comparative Guide

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## Compound of Interest

Compound Name: MSC-4106

Cat. No.: B10831562

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available experimental data on **MSC-4106**, a potent and orally active inhibitor of the YAP/TAZ-TEAD transcriptional complex. While direct cross-laboratory reproducibility studies are not publicly available, this document summarizes key findings and detailed methodologies from foundational research to facilitate independent verification and further investigation.

## Executive Summary

**MSC-4106** is a small molecule inhibitor that targets the TEAD transcription factors, key components of the Hippo signaling pathway. Dysregulation of this pathway is implicated in various cancers. The data presented herein, primarily from the initial discovery and characterization of **MSC-4106**, demonstrates its activity in vitro and in vivo. This guide aims to provide a clear, data-driven overview to support researchers evaluating or seeking to reproduce experiments with this compound.

## Data Presentation

### In Vitro Efficacy of MSC-4106

Cell Line	Assay Type	Metric	Value	Reference
SK-HEP-1	TEAD Reporter Assay	IC50	4 nM	[1]
NCI-H226	Cell Viability (4 days)	IC50	14 nM	[1][2]
NCI-H226	Cell Viability (7 days)	IC50	3 nM	[1]
SW620 (YAP/TAZ knockout)	Cytotoxicity	IC50	> 30,000 nM	[1]

## In Vivo Efficacy of MSC-4106 in NCI-H226 Xenograft Model

Dosage	Treatment Duration	Outcome	Reference
5 mg/kg/day (p.o.)	32 days	Controlled tumor growth	
100 mg/kg/day (p.o.)	32 days	Tumor regression	
100 mg/kg/day (p.o.)	7 days	Controlled tumor volume and good tolerability	

## Pharmacokinetic Profile in Mice

Parameter	Value
Clearance (Cl)	0.2 L/h/kg
Oral Half-life (t1/2)	45 h
Oral Bioavailability (F)	>90%
Volume of Distribution (Vss)	2 L/kg

Source:

## Experimental Protocols

### Cell Viability Assay

- Cell Lines: NCI-H226 (mesothelioma, YAP-dependent) and SW620 (colon adenocarcinoma, YAP/TAZ-knockout for counter-screen).
- Treatment: Cells were treated with varying concentrations of **MSC-4106** for extended periods (e.g., 4 and 7 days) to assess long-term cytotoxicity.
- Readout: Cell viability was measured using standard methods (e.g., CellTiter-Glo®).
- Analysis: IC50 values were calculated from dose-response curves.

### TEAD Reporter Assay

- Cell Line: SK-HEP-1 cells engineered with a TEAD-responsive luciferase reporter construct.
- Treatment: Cells were treated with **MSC-4106** for 24 hours.
- Readout: Luciferase activity was measured as a proxy for TEAD transcriptional activity.
- Analysis: IC50 values were determined based on the inhibition of luciferase expression.

### In Vivo Xenograft Studies

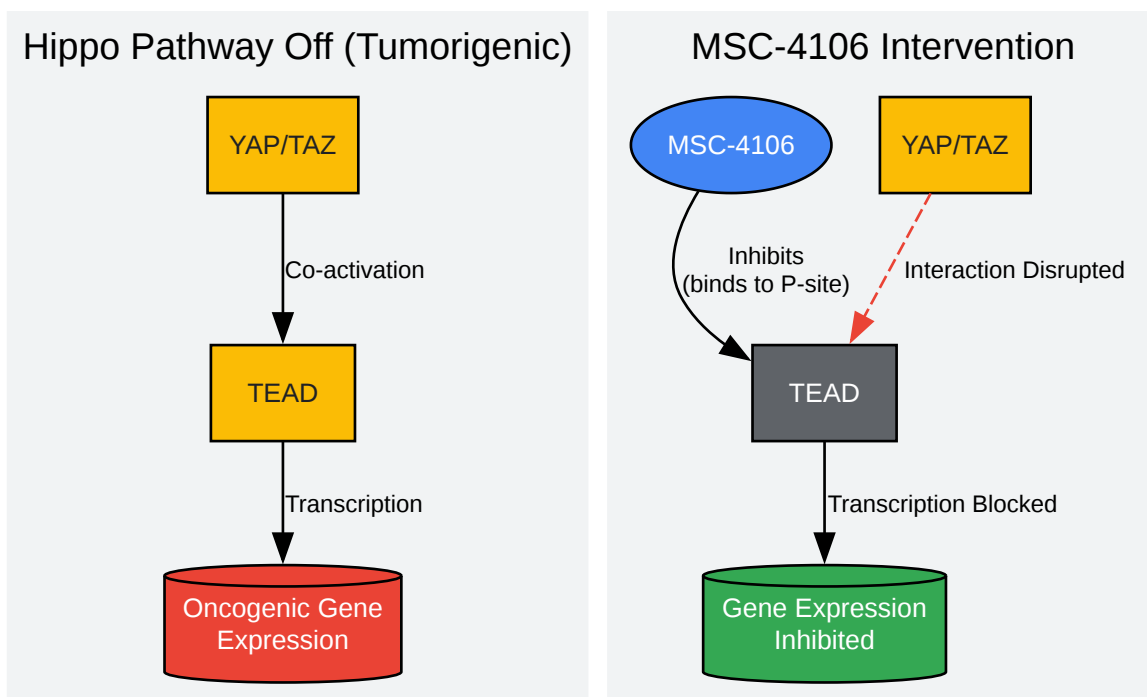
- Animal Model: Nude mice bearing NCI-H226 tumor xenografts.
- Formulation: For oral administration (p.o.), **MSC-4106** was formulated in 20% Kleptose in 50 mM PBS at pH 7.4.
- Dosing Regimen: Mice were treated with daily oral doses of **MSC-4106** (e.g., 5 mg/kg and 100 mg/kg) for the specified duration.
- Efficacy Endpoints: Tumor volume was measured regularly to assess anti-tumor activity. Body weight was monitored to evaluate tolerability.

- Pharmacodynamic Marker: Expression of the TEAD target gene, Cyr61, in tumor lysates was measured to confirm target engagement.

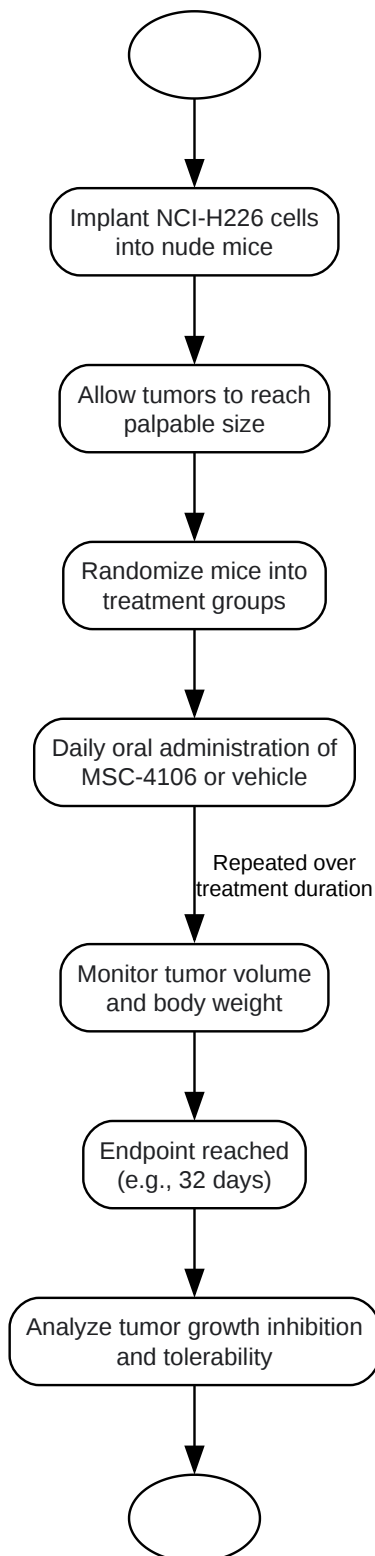
## **Mandatory Visualizations**

### **MSC-4106 Mechanism of Action in the Hippo Pathway**

## Simplified Hippo Signaling Pathway and MSC-4106 Inhibition



## General Workflow for MSC-4106 In Vivo Xenograft Experiment

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## References

- 1. Merck KGaA presents MSC-4106, an orally active, potent inhibitor of the YAP/TAZ-TEAD interaction binding to the P-site of TEAD1 | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
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